アダマンチルエチルトリクロロシラン

概要

説明

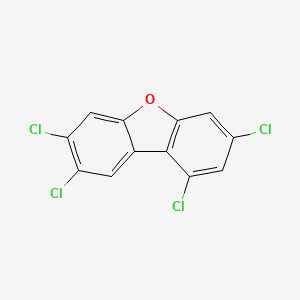

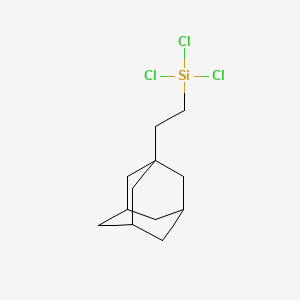

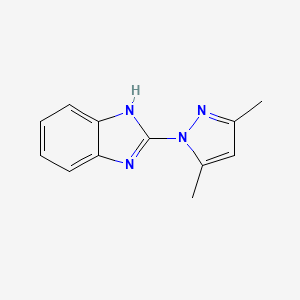

Adamantylethyltrichlorosilane is a chemical compound with the molecular formula C12H19Cl3Si and a molecular weight of 297.72 . It is also known by various synonyms such as Trichloro (2-tricyclo [3.3.1.13,7]decylethyl)silane and Trichloro [2- (tricyclo [3.3.1.13,7]decan-1-yl)ethyl]silane .

Molecular Structure Analysis

Adamantylethyltrichlorosilane has a complex molecular structure. It is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit . After formation and heating, the coating system has developed a cross-linked siloxane network .Chemical Reactions Analysis

Adamantylethyltrichlorosilane has been evaluated as a potential coating to provide surface protection or as an initiator for diamond-like thin films . It was observed that a concentration-dependent adsorption rate from hexane and ethanol/acetic acid solutions was occurring. It was also evident that multilayer formation was happening, probably due to the highly reactive chlorosilane functional groups .Physical And Chemical Properties Analysis

Adamantylethyltrichlorosilane has a melting point of 36 °C, a boiling point of 135°C at 3mm, and a flash point of 155°C . It has a density of 1.22 and a refractive index of 1.5135 . It is sensitive and reacts rapidly with moisture, water, and protic solvents .科学的研究の応用

表面保護と耐傷性

アダマンチルエチルトリクロロシラン (AdSi) は、アルミニウムやポリマーなどの材料に表面保護と耐傷性を付与する能力を持つため使用されます。そのシロキサン系組成は、撥水性を付与し、金属保護のためのプライマーとして役立つことが知られています。 これは、さまざまな表面の耐久性と寿命を高めるための優れた候補となります .

耐スティクションコーティング

マイクロ電気機械システム (MEMS) では、AdSi は耐スティクションコーティングとして適用できます。 これらのコーティングは、可動部品のスティッキングを防ぐために不可欠であり、MEMS デバイスの信頼性の高い動作に不可欠です .

鉱物表面処理

AdSi は、鉱物の表面特性を変更するために鉱物表面処理にも使用され、他の物質との相互作用を変化させ、さまざまな産業プロセスにおける有用性を向上させる可能性があります .

複合材料充填剤

この化合物は、複合材料の充填剤として応用され、強度、剛性、熱安定性などの特性を向上させることができ、複合材料の性能に貢献します .

顔料分散剤

塗料やコーティングの分野では、AdSi は顔料分散剤として機能し、媒体内の顔料の均一な分散を助け、均一な色と一貫性を達成するために不可欠です .

誘電体コーティング

AdSi は、絶縁特性を持つため、電子部品に適用される誘電体コーティングに使用され、不要な電気伝導を防ぎ、デバイス性能を向上させます .

剥離コーティング

AdSi は、剥離コーティングの作成に使用できます。剥離コーティングは、材料が表面に接着するのを防ぐように設計されており、残留物や損傷なしに簡単に剥離できます .

光学 (LED) コーティング

最後に、AdSi は LED の光学コーティングの製造に関与しており、光出力効率を向上させ、環境要因から保護できます .

Safety and Hazards

Adamantylethyltrichlorosilane is classified as a risk code 34, which means it causes burns . Safety measures include rinsing immediately with plenty of water and seeking medical advice in case of contact with eyes. It is also recommended to wear suitable protective clothing, gloves, and eye/face protection .

作用機序

Target of Action

Adamantylethyltrichlorosilane (AdSi) primarily targets the surfaces of materials such as aluminum and polymeric substances . The compound is used as a coating to provide surface protection and scratch resistance . Siloxane-based compounds, like AdSi, are known for their ability to provide anti-wetting properties and for their use in primer applications for metal protection .

Mode of Action

AdSi interacts with its targets by forming a coating on the surface. After formation and heating, the coating system develops a cross-linked siloxane network . This interaction is monitored using quartz crystal microbalance and contact angle measurements . The adsorption rates and the effect coverage of AdSi on oxidized aluminum surfaces are observed to be concentration-dependent . It is also evident that multilayer formation occurs, probably due to the highly reactive chlorosilane functional groups .

Pharmacokinetics

The adamantane moiety, a component of adsi, is known to enhance the lipophilicity of drugs and improve their pharmacological properties

Result of Action

The primary result of AdSi’s action is the formation of a protective coating on the target surface. This coating is characterized by a cross-linked siloxane network . The coating provides surface protection and scratch resistance, enhancing the durability of the material .

Action Environment

The action of AdSi can be influenced by environmental factors. For instance, the formation of the AdSi coating is dependent on the concentration of the solution from which it is applied . Additionally, the reaction of AdSi with its target surface may be affected by the presence of moisture, water, or protic solvents

生化学分析

Biochemical Properties

Adamantylethyltrichlorosilane plays a significant role in biochemical reactions, particularly in the formation of siloxane networks. It interacts with various enzymes, proteins, and other biomolecules. The compound’s highly reactive chlorosilane functional groups facilitate the formation of covalent bonds with hydroxyl groups on biomolecules, leading to the creation of stable siloxane linkages. These interactions are crucial for the compound’s role in surface modification and coating applications .

Cellular Effects

Adamantylethyltrichlorosilane has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can lead to changes in membrane permeability and fluidity, affecting the overall cellular environment. Additionally, Adamantylethyltrichlorosilane can induce oxidative stress in cells, leading to alterations in cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of Adamantylethyltrichlorosilane involves its ability to form covalent bonds with biomolecules through its chlorosilane groups. This binding interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. For example, the compound can inhibit enzymes involved in oxidative stress responses, leading to increased levels of reactive oxygen species. Additionally, Adamantylethyltrichlorosilane can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adamantylethyltrichlorosilane can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Over time, Adamantylethyltrichlorosilane can undergo hydrolysis, leading to the formation of silanols and hydrochloric acid. These degradation products can have long-term effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of Adamantylethyltrichlorosilane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of Adamantylethyltrichlorosilane can cause severe skin burns and eye damage due to its corrosive nature. Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

Adamantylethyltrichlorosilane is involved in various metabolic pathways, including those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of metabolites involved in cellular redox balance and energy production .

Transport and Distribution

Within cells and tissues, Adamantylethyltrichlorosilane is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich compartments. This localization can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

Adamantylethyltrichlorosilane is primarily localized in the cytoplasm and cell membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s presence in these locations can affect its activity and function, including its ability to interact with specific biomolecules and modulate cellular processes .

特性

IUPAC Name |

2-(1-adamantyl)ethyl-trichlorosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Cl3Si/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBWWITUVOEXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068054 | |

| Record name | Silane, trichloro(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37843-11-1 | |

| Record name | 1-[2-(Trichlorosilyl)ethyl]tricyclo[3.3.1.13,7]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37843-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adamantylethyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037843111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decane, 1-[2-(trichlorosilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(2-tricyclo[3.3.1.13,7]decylethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAMANTYLETHYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9P2E59R2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Adamantylethyltrichlorosilane interact with aluminum surfaces and what are the resulting structural changes?

A1: Adamantylethyltrichlorosilane (AdSi) interacts with oxidized aluminum surfaces through its highly reactive chlorosilane functional groups. [] These groups readily react with hydroxyl groups present on the aluminum oxide surface, forming strong Si-O-Al bonds. This leads to the initial attachment of AdSi molecules to the surface. [] Further heating of the coated surface induces cross-linking between adjacent AdSi molecules. [] This cross-linking occurs through the formation of siloxane (Si-O-Si) bonds, resulting in a robust and stable siloxane network on the aluminum surface. [] FT-IR and FT-Raman spectroscopy confirm the formation of this cross-linked network. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[Ethoxy(oxo)acetyl]amino}benzoic acid](/img/structure/B1345133.png)